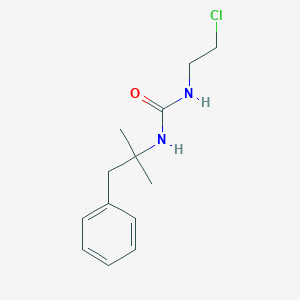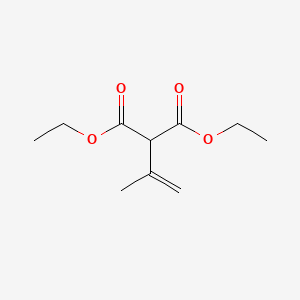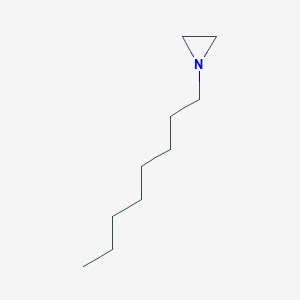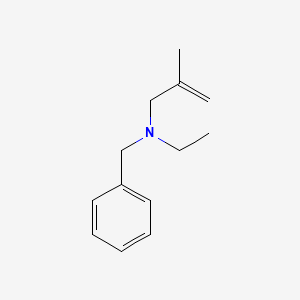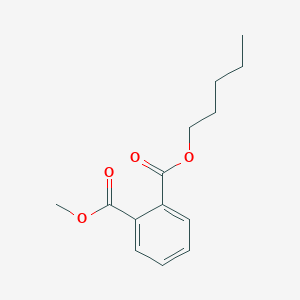
Methyl pentyl phthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl pentyl phthalate can be synthesized through the esterification of phthalic anhydride with pentanol and methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound involves the acid-catalyzed reaction of phthalic anhydride with excess alcohols. The choice of alcohols (pentanol and methanol) determines the specific phthalate ester produced. The reaction is carried out in large reactors with controlled temperature and pressure to optimize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl pentyl phthalate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form phthalic acid and the corresponding alcohols (pentanol and methanol).
Oxidation: Under oxidative conditions, this compound can be converted to phthalic acid.
Substitution: The ester groups in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products Formed
Hydrolysis: Phthalic acid, pentanol, and methanol.
Oxidation: Phthalic acid.
Substitution: Depending on the nucleophile used, various substituted phthalates.
Applications De Recherche Scientifique
Methyl pentyl phthalate has several applications in scientific research:
Chemistry: Used as a plasticizer in the synthesis of flexible polymers and materials.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential impacts on human health, particularly in relation to its presence in medical devices and consumer products.
Industry: Widely used in the production of flexible PVC products, coatings, and adhesives
Mécanisme D'action
The mechanism by which methyl pentyl phthalate exerts its effects involves interactions with cellular receptors and enzymes. As a plasticizer, it interacts with the polymer chains in plastics, increasing their flexibility and durability. In biological systems, it can bind to hormone receptors, potentially disrupting endocrine functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl phthalate
- Diethyl phthalate
- Di-n-butyl phthalate
- Diisobutyl phthalate
- Di(2-ethylhexyl) phthalate
Uniqueness
Methyl pentyl phthalate is unique due to its specific ester groups (pentyl and methyl), which confer distinct physical and chemical properties compared to other phthalates. Its specific molecular structure affects its solubility, volatility, and interactions with polymers and biological systems .
Propriétés
Numéro CAS |
34006-79-6 |
|---|---|
Formule moléculaire |
C14H18O4 |
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
1-O-methyl 2-O-pentyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C14H18O4/c1-3-4-7-10-18-14(16)12-9-6-5-8-11(12)13(15)17-2/h5-6,8-9H,3-4,7,10H2,1-2H3 |
Clé InChI |
LVBQLVTVWRWWMG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC(=O)C1=CC=CC=C1C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(3-Nitrophenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carbaldehyde](/img/structure/B14674737.png)
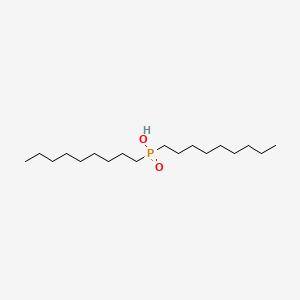
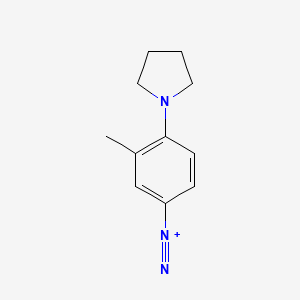
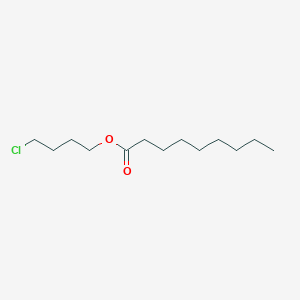
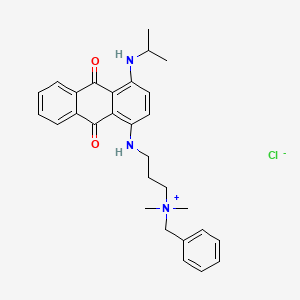
![2-[(2-Methylacryloyl)oxy]ethyl 4-hydroxybenzoate](/img/structure/B14674777.png)
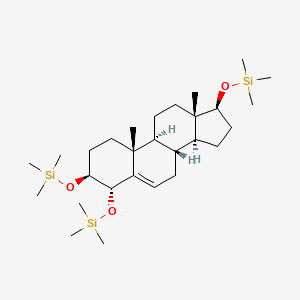
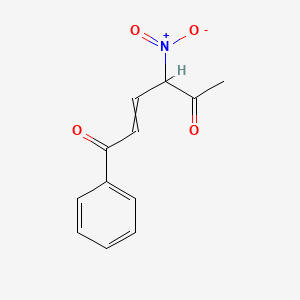
![Bicyclo[6.1.0]nona-1,6-diene](/img/structure/B14674799.png)
